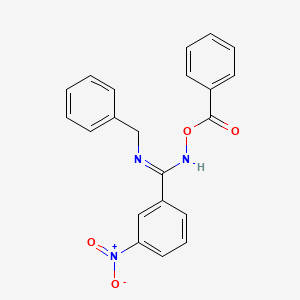

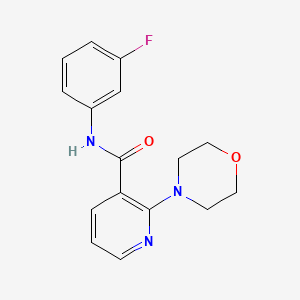

N'-(benzoyloxy)-N-benzyl-3-nitrobenzenecarboximidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N'-(benzoyloxy)-N-benzyl-3-nitrobenzenecarboximidamide and related compounds involves complex chemical reactions. A study by Lee et al. (2001) on N-hydroxybenzenecarboximidic acid derivatives, which are closely related to this compound, highlighted a synthetic route that generates nitroxyl (HNO) through a series of acylation and hydrolysis reactions (Lee, Shoeman, Goon, & Nagasawa, 2001).

Molecular Structure Analysis

Research into the molecular structure of related benzoyloxy compounds, such as the study by Weissflog et al. (1996), provides insights into the structural characteristics. This particular study detailed the crystal and molecular structure of a benzoyloxybenzoic acid derivative, offering a foundation for understanding the structural aspects of this compound (Weissflog, Dietzmann, Stützer, Drewello, Hoffmann, & Hartung, 1996).

Chemical Reactions and Properties

The reactivity and potential for generating nitroxyl (HNO) from related compounds, as demonstrated by Lee et al. (2001), indicate the chemical reactivity of this compound. This includes its ability to undergo disproportionation reactions following ester hydrolysis (Lee et al., 2001).

Physical Properties Analysis

While specific studies on the physical properties of this compound are not directly cited, related research on benzoyloxybenzoic acids and their derivatives offers insight into their physical state, melting points, and solubility. The research by Weissflog et al. (1996) on mesogenic benzoic acids with large branches provides context for the physical properties one might expect from similar compounds (Weissflog et al., 1996).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents and conditions, can be inferred from studies on similar compounds. The research by Lee et al. (2001) on the generation of HNO from N-hydroxybenzenecarboximidic acid derivatives underlines the complex chemical behavior and potential for various chemical reactions (Lee et al., 2001).

Scientific Research Applications

Electrochemical Oxidation Applications : Research by Rabaaoui et al. (2013) explored the electrochemical oxidation of nitrobenzene, highlighting its potential in degrading biorefractory pollutants. This suggests that N'-(benzoyloxy)-N-benzyl-3-nitrobenzenecarboximidamide may have applications in environmental remediation processes, particularly in the treatment of water contaminated with similar compounds.

Enhanced Electrochemical Determination : Kubendhiran et al. (2017) discussed the use of nitrobenzene in the manufacturing of various products, emphasizing its toxicity and environmental impact. Their research on green reduction methods for detecting nitro aromatic compounds indicates potential applications of this compound in environmental monitoring and analytical chemistry. The study can be found here.

Insight into Biochemical Interactions : The study by Alakoskela and Kinnunen (2001) on Nitro-2,1,3-benzoxadiazol-4-yl groups suggests possible biochemical applications for this compound. This research may inform the development of fluorescent probes or other biochemical tools. Details of this study are available here.

Nitration and Hydroxylation Studies : Vione et al. (2004) investigated the nitration and hydroxylation of benzene, providing insight into chemical reactions that might be relevant to the study and application of this compound in synthetic chemistry. The paper can be found here.

Electrochemical Degradation in Wastewater Treatment : Liu et al. (2022) explored the electrochemical degradation of nitrobenzene in wastewater, which might provide context for the degradation or transformation of this compound in similar settings. Their research is available here.

properties

IUPAC Name |

[[N-benzyl-C-(3-nitrophenyl)carbonimidoyl]amino] benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O4/c25-21(17-10-5-2-6-11-17)28-23-20(22-15-16-8-3-1-4-9-16)18-12-7-13-19(14-18)24(26)27/h1-14H,15H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WICPIVWTHTZJAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN=C(C2=CC(=CC=C2)[N+](=O)[O-])NOC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chloro-1H-pyrazol-1-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)propanamide hydrochloride](/img/structure/B5566715.png)

![6-(4-biphenylyloxy)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5566725.png)

![2-hydroxy-N-[3-(4-morpholinyl)propyl]-2,2-diphenylacetamide](/img/structure/B5566740.png)

![1-[(dimethylamino)sulfonyl]-N-[1-methyl-2-(4-methylphenoxy)ethyl]-3-piperidinecarboxamide](/img/structure/B5566752.png)

![methyl {[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5566759.png)

![4,6-dimethyl-2-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}thieno[2,3-b]pyridin-3-amine](/img/structure/B5566764.png)

![4-benzyl-1-(2-{4-[(methylthio)methyl]piperidin-1-yl}-2-oxoethyl)pyrrolidin-2-one](/img/structure/B5566770.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5566781.png)

![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-furoate](/img/structure/B5566786.png)

![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl cyclohexanecarboxylate](/img/structure/B5566791.png)